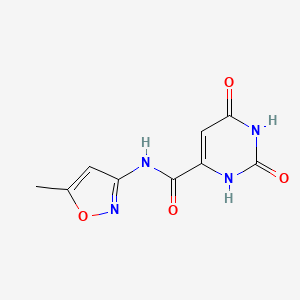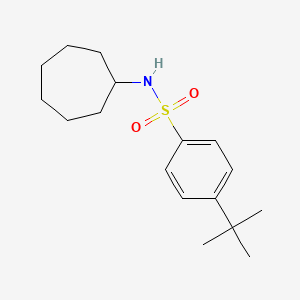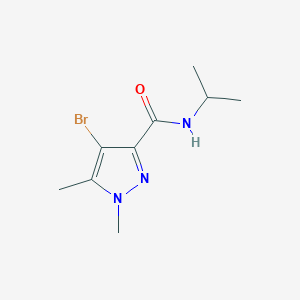
N-(5-methyl-1,2-oxazol-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-3-ISOXAZOLYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE typically involves the formation of the isoxazole ring followed by the introduction of the pyrimidinecarboxamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 5-methylisoxazole with suitable reagents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-3-ISOXAZOLYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-(5-METHYL-3-ISOXAZOLYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-METHYL-3-ISOXAZOLYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives and pyrimidinecarboxamide analogs. Examples of such compounds are:
- N-(5-Methylisoxazol-3-yl)acetamide
- N-(5-Methyl-3-isoxazolyl)benzenesulfonamide
- 2-(5-Methyl-3-isoxazolyl)acetamides
Uniqueness
N-(5-METHYL-3-ISOXAZOLYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE is unique due to its specific combination of the isoxazole and pyrimidinecarboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8N4O4 |
|---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C9H8N4O4/c1-4-2-6(13-17-4)11-8(15)5-3-7(14)12-9(16)10-5/h2-3H,1H3,(H,11,13,15)(H2,10,12,14,16) |
InChI Key |
BMWHHUKLJRNIHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10962286.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10962293.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methyl-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10962312.png)
![2-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10962319.png)
![1-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10962326.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10962347.png)

![1-methyl-4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10962355.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B10962372.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10962384.png)
![N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10962385.png)
